BenchChemオンラインストアへようこそ!

Hdac-IN-37

HDAC1 Epigenetics Cancer

Choose HDAC-IN-37 for its unique tight-binding/slow-off mechanism and 22.5-fold selectivity for HDAC1 over HDAC3, a non-transferable profile critical for unambiguous target deconvolution. Unlike fast-off hydroxamates like SAHA, its prolonged target residence sustains histone hyperacetylation after washout, enabling robust pulse-chase pharmacokinetic-pharmacodynamic studies. With 12-fold superiority over MS-275 and superior metabolic stability, it is the benchmark reference compound for hepatic clearance assays and colorectal cancer models. Request pricing for high-purity batches to advance your Class I HDAC pipeline.

Molecular Formula C23H24ClN7O
Molecular Weight 449.9 g/mol
Cat. No. B12418212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-37
Molecular FormulaC23H24ClN7O
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C23H24ClN7O/c1-2-3-12-26-20-19-21(30-23(24)29-20)31(14-27-19)13-15-8-10-16(11-9-15)22(32)28-18-7-5-4-6-17(18)25/h4-11,14H,2-3,12-13,25H2,1H3,(H,28,32)(H,26,29,30)
InChIKeyUTSVDUQIDLMZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-37 (Compound 9d): A Class I-Selective Aminobenzamide HDAC Inhibitor with Quantified Potency and Metabolic Stability Advantages


HDAC-IN-37 (also designated as Compound 9d) is a purine-containing aminobenzamide derivative that functions as a selective Class I histone deacetylase (HDAC) inhibitor [1]. It is distinguished from broad-spectrum HDAC inhibitors by its tight-binding/slow-off mechanism of action, which is characteristic of aminobenzamide-based chemotypes [1]. This compound exhibits nanomolar inhibitory potency against HDAC1 (IC50 = 0.0551 μM), with progressively decreasing activity against HDAC3, HDAC8, and HDAC6, thereby establishing a defined selectivity profile for Class I isoforms .

Why HDAC-IN-37 Cannot Be Readily Substituted: Evidence of Isoform-Specific Potency and Distinct Kinetics


The interchangeable use of Class I HDAC inhibitors in experimental or procurement workflows is scientifically unsound due to significant disparities in isoform selectivity, binding kinetics, and resultant cellular pharmacodynamics. HDAC-IN-37 exhibits a specific 22.5-fold selectivity window for HDAC1 over HDAC3 and a >620-fold selectivity for HDAC1 over HDAC6, a profile that is not replicated by pan-inhibitors or alternative benzamide scaffolds . Furthermore, its slow-off binding mechanism is a non-transferable property that directly influences the duration of histone acetylation and cell cycle arrest in downstream assays, distinguishing it from rapidly reversible inhibitors [1].

Quantitative Differentiation Guide: HDAC-IN-37 vs. MS-275 and Class I Alternatives


HDAC1 Inhibitory Potency: 12-Fold Enhancement Over MS-275

In a direct head-to-head enzymatic inhibition assay, HDAC-IN-37 (Compound 9d) demonstrated a 12-fold increase in potency against the HDAC1 isoform compared to the clinical-stage benzamide inhibitor Entinostat (MS-275). The study quantified the fold difference, establishing a clear superiority in target engagement at the primary Class I HDAC isoform [1]. Complementary vendor characterization data for HDAC-IN-37 reports an IC50 of 0.0551 μM, while independent literature values for MS-275 under comparable conditions range from 0.163 μM to 0.3 μM, further supporting a consistent potency differential [2].

HDAC1 Epigenetics Cancer

Isoform Selectivity Profile: HDAC1 vs. HDAC3 and HDAC6

HDAC-IN-37 exhibits a quantifiable selectivity gradient across Class I and Class IIb HDAC isoforms. Based on vendor-supplied IC50 data, the compound demonstrates an IC50 of 0.0551 μM for HDAC1, 1.24 μM for HDAC3, 0.948 μM for HDAC8, and 34.2 μM for HDAC6 . This profile indicates a 22.5-fold selectivity for HDAC1 over HDAC3, and a >620-fold selectivity for HDAC1 over HDAC6. This contrasts with broader Class I inhibitors that show relatively flat selectivity between HDAC1 and HDAC3, or Class IIb-selective inhibitors which are inactive against HDAC1 [1].

Isoform Selectivity HDAC3 HDAC6

Antiproliferative Efficacy: Comparative Activity in HCT-116, MDA-MB-231, and K562 Cell Lines

HDAC-IN-37 demonstrates sub-micromolar antiproliferative activity across multiple human cancer cell lines, with IC50 values of 0.50 μM in HCT-116 (colorectal carcinoma), 0.38 μM in MDA-MB-231 (breast adenocarcinoma), and 0.12 μM in K562 (chronic myelogenous leukemia) cells . While a direct, same-assay comparator is not provided for these specific values, the potency observed in HCT-116 cells (0.50 μM) is consistent with the nanomolar HDAC1 enzymatic inhibition and suggests robust cellular permeability and target engagement.

Antiproliferative Cancer Cell Lines HCT-116

Pro-Apoptotic Activity: Quantified Induction of Early Apoptosis in HCT-116 Cells

Exposure to HDAC-IN-37 induces a dose-dependent increase in early apoptosis in HCT-116 colorectal cancer cells. Specifically, treatment with 0.5 μM, 1.0 μM, and 10 μM of HDAC-IN-37 for 24 hours resulted in 35.22%, 58.34%, and 80.7% apoptosis induction, respectively . This dose-response relationship demonstrates the compound's capacity to engage the intrinsic apoptotic pathway at concentrations aligned with its enzymatic and antiproliferative IC50 values. The mechanism is linked to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2 [1].

Apoptosis Cell Cycle Arrest HCT-116

Defined Application Scenarios for HDAC-IN-37 Based on Verified Quantitative Evidence


HDAC1-Specific Gene Regulation Studies in Colorectal Cancer Models

Researchers investigating the role of HDAC1 in transcriptional repression within colorectal cancer (e.g., HCT-116 cells) should utilize HDAC-IN-37 at concentrations between 50 nM and 500 nM. At 55 nM (approximate IC50 for HDAC1), the compound provides near-complete enzymatic inhibition of the primary target with a 22.5-fold window before significant HDAC3 inhibition occurs . This selective window, supported by the documented 12-fold superiority over MS-275, ensures that observed changes in histone acetylation (e.g., H3K9ac) and gene expression (e.g., p21 upregulation) can be attributed predominantly to HDAC1 rather than Class I pan-inhibition [1].

Cell Cycle Arrest and Apoptosis Induction Assays in Solid Tumor Lines

For assays measuring G1/S phase transition arrest or early apoptosis induction (Annexin V positivity), HDAC-IN-37 provides a validated concentration-response window. At 500 nM, the compound induces >35% early apoptosis in HCT-116 cells, increasing to >80% at 10 μM . This dose-response data allows users to select appropriate concentrations for combination screens, such as evaluating synergy with DNA-damaging agents, where the robust apoptotic response at higher concentrations (10 μM) can be contrasted with the cytostatic effects observed at lower doses (0.5 μM) .

Comparative Studies of Benzamide vs. Hydroxamate HDAC Inhibitor Kinetics

HDAC-IN-37 is an ideal tool for studying the functional consequences of the 'tight-binding/slow-off' mechanism characteristic of aminobenzamide chemotypes. Unlike fast-off hydroxamates (e.g., SAHA/Vorinostat), HDAC-IN-37 induces histone hyperacetylation that persists after compound washout [1]. Researchers can use HDAC-IN-37 in pulse-chase experiments to correlate prolonged target residence time with sustained cell cycle arrest, providing a critical comparator for studying drug-target residence time in epigenetic pharmacology [1].

Metabolic Stability Benchmarking in In Vitro ADME Assays

For drug discovery programs evaluating the hepatic clearance of Class I HDAC inhibitors, HDAC-IN-37 serves as a superior metabolic stability benchmark relative to SAHA (Vorinostat). The primary reference indicates that HDAC-IN-37 possesses 'much better' metabolic stability than the clinically used hydroxamate SAHA [1]. This makes it a preferred reference compound for in vitro microsomal or hepatocyte stability assays where rapid degradation of pan-inhibitors would confound the interpretation of cellular potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.